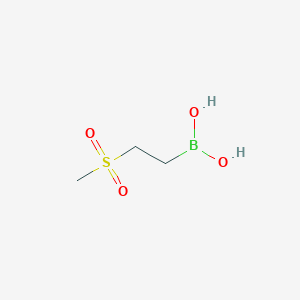
(2-Methanesulfonylethyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methanesulfonylethyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a (2-methanesulfonylethyl) moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methanesulfonylethyl)boronic acid typically involves the reaction of (2-methanesulfonylethyl)magnesium bromide with a boron-containing reagent such as trimethyl borate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid group. The general reaction scheme is as follows:
(2−Methanesulfonylethyl)MgBr+B(OCH3)3→(2−Methanesulfonylethyl)B(OH)2+3CH3OH
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Methanesulfonylethyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to the corresponding boronic ester or boronic anhydride.
Reduction: Formation of the corresponding borane derivative.
Substitution: Participation in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Palladium catalysts and base (e.g., potassium carbonate) in an organic solvent such as tetrahydrofuran.
Major Products:
Oxidation: Boronic esters or anhydrides.
Reduction: Borane derivatives.
Substitution: Biaryl compounds or other coupled products.
Applications De Recherche Scientifique
(2-Methanesulfonylethyl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mécanisme D'action
The mechanism of action of (2-Methanesulfonylethyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the boronic acid group interacts with the active site of the enzyme, leading to inhibition of its activity. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Comparison: (2-Methanesulfonylethyl)boronic acid is unique due to the presence of the methanesulfonyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain types of reactions compared to simpler boronic acids like phenylboronic acid or methylboronic acid. Additionally, the (2-methanesulfonylethyl) moiety provides opportunities for further functionalization, enhancing its versatility in synthetic applications.
Propriétés
Formule moléculaire |
C3H9BO4S |
|---|---|
Poids moléculaire |
151.98 g/mol |
Nom IUPAC |
2-methylsulfonylethylboronic acid |
InChI |
InChI=1S/C3H9BO4S/c1-9(7,8)3-2-4(5)6/h5-6H,2-3H2,1H3 |
Clé InChI |
ONTICYYZLXUHEG-UHFFFAOYSA-N |
SMILES canonique |
B(CCS(=O)(=O)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


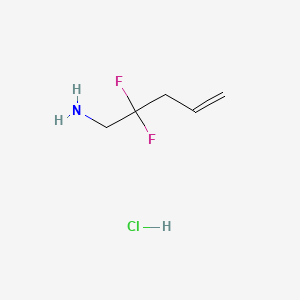

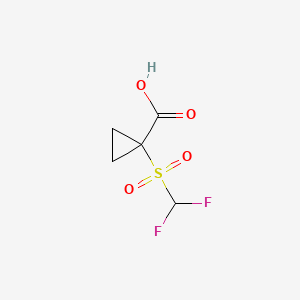

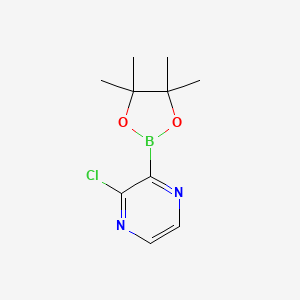
![1-[5-(Trifluoromethyl)pyrimidin-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13452454.png)
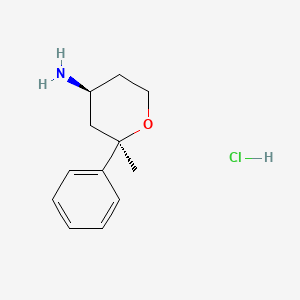
![2-[(2S,4R)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidin-2-yl]aceticacid](/img/structure/B13452468.png)
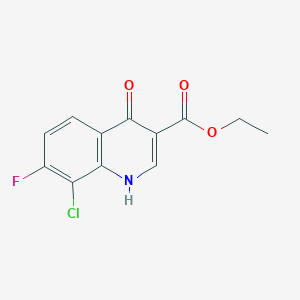

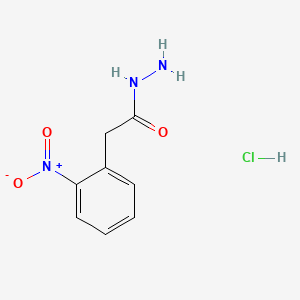
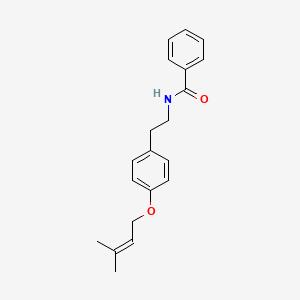
![tert-butyl N-[(5-formyl-1,3-oxazol-2-yl)methyl]carbamate](/img/structure/B13452504.png)
![4-[(4-Aminophenyl)carbamoyl]benzoic acid hydrochloride](/img/structure/B13452506.png)
